(1R)-octahydro-2H-quinolizin-1-ylmethyl (thiophen-2-ylcarbonyl)carbamate
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Overview
Description
“(1R)-octahydro-2H-quinolizin-1-ylmethyl (thiophen-2-ylcarbonyl)carbamate” is a complex organic compound with a unique structure. Let’s break it down:
Chemical Formula: C₁₆H₂₀N₂O₂S
IUPAC Name: this compound
This compound combines a quinolizidine ring system with a thiophene moiety, making it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Cyclization Approach:
Enantioselective Synthesis:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Precursor availability, cost, and environmental considerations influence the choice of method.
Chemical Reactions Analysis
Reactions::
Oxidation: The carbamate group can undergo oxidation to form a carbonyl compound.
Reduction: Reduction of the quinolizidine ring may yield amines or other derivatives.
Substitution: Substitution reactions at the thiophene ring can lead to diverse analogs.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
- The compound itself and its derivatives (e.g., amine salts, esters).
Scientific Research Applications
Medicinal Chemistry: Investigating its potential as a drug candidate (e.g., antipsychotic, analgesic).
Biological Studies: Understanding its interactions with receptors and enzymes.
Materials Science: Exploring its use in organic electronics or sensors.
Agrochemicals: Investigating pesticidal properties.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes, modulating biological pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Quinolizidine alkaloids, such as lupinine and sparteine.
Uniqueness: The combination of quinolizidine and thiophene moieties sets it apart.
Properties
Molecular Formula |
C16H22N2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(thiophene-2-carbonyl)carbamate |
InChI |
InChI=1S/C16H22N2O3S/c19-15(14-7-4-10-22-14)17-16(20)21-11-12-5-3-9-18-8-2-1-6-13(12)18/h4,7,10,12-13H,1-3,5-6,8-9,11H2,(H,17,19,20)/t12-,13?/m0/s1 |
InChI Key |
OYSBOQSTNMBOFY-UEWDXFNNSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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